4-Butyrylbiphenyl

Description

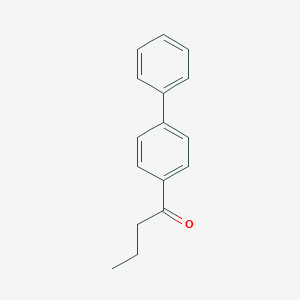

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFNMZNJGZJHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157358 | |

| Record name | 4'-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-01-3 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13211-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Phenylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyrylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-phenylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Butyrylbiphenyl via Friedel-Crafts Acylation: A Technical Guide

This guide provides an in-depth technical overview of the synthesis of 4-Butyrylbiphenyl, a valuable intermediate in the pharmaceutical and fine chemical industries. We will delve into the core principles of the Friedel-Crafts acylation reaction, offering a detailed, field-proven protocol, and addressing critical aspects of the process from mechanism to purification.

Introduction: The Significance of 4-Butyrylbiphenyl

4-Butyrylbiphenyl serves as a key building block in the synthesis of various organic molecules. Its biphenyl scaffold and ketone functionality allow for diverse chemical transformations, making it a sought-after precursor for pharmaceuticals, liquid crystals, and advanced polymers. The efficient and selective synthesis of this compound is therefore of paramount importance. The Friedel-Crafts acylation stands out as a powerful and widely used method for this purpose, enabling the direct introduction of an acyl group onto the biphenyl ring.[1]

The Heart of the Synthesis: Understanding the Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2] The reaction proceeds through the generation of a highly reactive electrophile, an acylium ion, which then attacks the electron-rich biphenyl ring.[3]

The mechanism can be broken down into the following key steps:

-

Formation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, typically butyryl chloride or butyric anhydride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and the formation of a resonance-stabilized acylium ion.[2]

-

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of the biphenyl ring. Biphenyl is an activated aromatic system, and the acylation reaction preferentially occurs at the para-position (position 4) due to steric hindrance at the ortho-positions and the directing effect of the phenyl group. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

-

Re-aromatization: The final step involves the deprotonation of the sigma complex by a weak base, typically the AlCl₄⁻ species formed in the initial step. This restores the aromaticity of the biphenyl ring and yields the 4-Butyrylbiphenyl product, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[4]

It is crucial to note that the ketone product can form a complex with the Lewis acid catalyst.[5] This complexation deactivates the product towards further acylation, which is a significant advantage of Friedel-Crafts acylation over alkylation, as it prevents polysubstitution.[6] However, this also necessitates the use of stoichiometric amounts of the Lewis acid.[5]

A Field-Proven Protocol for the Synthesis of 4-Butyrylbiphenyl

This protocol details a reliable method for the laboratory-scale synthesis of 4-Butyrylbiphenyl.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Biphenyl | C₁₂H₁₀ | 154.21 | 1.0 eq | >99% |

| Butyryl Chloride | C₄H₇ClO | 106.55 | 1.1 eq | >98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Anhydrous |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 37% |

| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | - |

| Brine (sat. NaCl sol.) | NaCl | 58.44 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

| Ice | H₂O | 18.02 | - | - |

Experimental Procedure

Safety First: The Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents.[7] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Reaction Setup:

-

Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.[7] Protect the system from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.

-

Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice-water bath.

Acylation Reaction:

-

In the dropping funnel, prepare a solution of butyryl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The reaction is exothermic.[8]

-

Prepare a solution of biphenyl (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the biphenyl solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9] This step is highly exothermic and will generate HCl gas.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.[9]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

Purification

The crude 4-Butyrylbiphenyl can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield a light yellow to brown crystalline solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of 4-Butyrylbiphenyl.

Characterization of 4-Butyrylbiphenyl

The identity and purity of the synthesized 4-Butyrylbiphenyl should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons of the biphenyl moiety, as well as the aliphatic protons and carbons of the butyryl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions.[10] Any moisture will react with and deactivate the aluminum chloride catalyst, leading to low yields.[9]

-

Catalyst Quality: Use fresh, high-purity anhydrous aluminum chloride. The catalyst should be a fine, free-flowing powder.

-

Temperature Control: Careful control of the reaction temperature during the addition of reagents is crucial to prevent side reactions.[9]

-

Solvent Choice: Dichloromethane is a common solvent, but others like carbon disulfide or nitrobenzene can also be used. The choice of solvent can influence the reaction rate and selectivity.[11]

-

Substrate Reactivity: While biphenyl is sufficiently activated for this reaction, highly deactivated aromatic rings will not undergo Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation provides a robust and efficient method for the synthesis of 4-Butyrylbiphenyl. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this important chemical intermediate in high yield and purity. The insights and procedures outlined in this guide are intended to empower scientists and professionals in their synthetic endeavors.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.

- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). National Institutes of Health.

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.

- Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts.

- Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. (n.d.). Benchchem.

- Friedel–Crafts acylation of biphenyl with anhydrides. (n.d.). ResearchGate.

- 4-Butyrylbiphenyl 13211-01-3. (n.d.). TCI AMERICA.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 4'-Phenylbutyrophenone: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4'-phenylbutyrophenone (also known as 1,4-diphenylbutan-1-one), a molecule of interest in synthetic chemistry and drug development. As researchers and scientists, a comprehensive understanding of a compound's spectral signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

4'-Phenylbutyrophenone possesses a key set of structural features that dictate its spectroscopic behavior: a benzoyl group, a terminal phenyl group, and a flexible three-carbon alkyl chain connecting them. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. The following sections will detail the expected data from each method, explain the interpretation of these data, and provide standardized protocols for their acquisition.

Caption: Chemical structure of 4'-Phenylbutyrophenone (1,4-diphenylbutan-1-one).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: Analysis and Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expertise & Experience: For 4'-phenylbutyrophenone, we anticipate a spectrum that clearly delineates the aromatic protons of the two different phenyl rings and the aliphatic protons of the butyl chain. The protons on the benzoyl ring, being adjacent to the electron-withdrawing carbonyl group, are expected to be deshielded and appear further downfield compared to the protons on the terminal phenyl ring. The aliphatic protons will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-ortho (Benzoyl) | 7.95 | d | 2H | ~7.5 |

| H-para (Benzoyl) | 7.55 | t | 1H | ~7.4 |

| H-meta (Benzoyl) | 7.45 | t | 2H | ~7.6 |

| H-terminal Ph | 7.25-7.15 | m | 5H | - |

| -CO-CH₂ - | 3.01 | t | 2H | 7.2 |

| -CH₂-CH₂ -Ph | 2.75 | t | 2H | 7.6 |

| -CH₂-CH₂ -CH₂- | 2.08 | p (quintet) | 2H | 7.4 |

Note: This is a predicted spectrum based on established chemical shift principles and data from analogous structures.[1][2][3]

¹³C NMR Spectroscopy: Analysis and Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra, the most common type, show each unique carbon as a single peak.

Expertise & Experience: The most downfield signal is expected to be the carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will appear in the typical 120-140 ppm region, with quaternary carbons (those without attached protons) often showing weaker signals. The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C =O | 199.8 |

| C -ipso (terminal Ph) | 141.8 |

| C -ipso (Benzoyl) | 136.9 |

| C -para (Benzoyl) | 133.0 |

| C -ortho (Benzoyl) | 128.6 |

| C -meta (terminal Ph) | 128.4 |

| C -para (terminal Ph) | 128.3 |

| C -meta (Benzoyl) | 128.0 |

| C -ortho (terminal Ph) | 125.8 |

| -CO-C H₂- | 38.3 |

| -CH₂-C H₂-Ph | 35.5 |

| -CH₂-C H₂-CH₂- | 26.1 |

Note: This is a predicted spectrum based on established chemical shift principles and spectral databases.[4][5]

Experimental Protocol: NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Trustworthiness: The choice of a deuterated solvent like CDCl₃ is critical to avoid overwhelming the analyte signals with solvent protons.[2] Locking the spectrometer on the deuterium signal provides a stable field frequency, while shimming optimizes the magnetic field homogeneity, ensuring sharp, well-resolved peaks. Tuning the probe for each nucleus maximizes the signal-to-noise ratio, ensuring high-quality data.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Expertise & Experience: For 4'-phenylbutyrophenone, the most prominent and diagnostic absorption will be the strong C=O stretch of the ketone group. We also expect to see characteristic absorptions for the sp² C-H bonds of the aromatic rings and the sp³ C-H bonds of the alkyl chain. The aromatic C=C stretching vibrations will also be present in the fingerprint region.

Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

|---|---|---|---|

| ~3060, ~3025 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2935, ~2860 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1685 | Strong | C=O Stretch | Aryl Ketone |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~750, ~690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene Rings|

Note: Data are predicted based on standard IR correlation tables.[5][6][7]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to form a thin, transparent pellet for analysis.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Trustworthiness: The most critical factor for a high-quality spectrum using this method is the complete exclusion of moisture. Potassium bromide is hygroscopic, and any absorbed water will lead to very broad, strong absorption bands around 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend), which can obscure important sample peaks. Ensuring the KBr and all equipment are meticulously dried is a self-validating step that guarantees the integrity of the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. In Electron Ionization (EI) MS, the molecule is ionized and breaks apart into characteristic charged fragments.

Expertise & Experience: The molecular ion (M⁺˙) for 4'-phenylbutyrophenone is expected at an m/z of 224. Ketones are known to undergo two primary fragmentation pathways: α-cleavage and McLafferty rearrangement.[8] For this molecule, α-cleavage on either side of the carbonyl group can occur. Cleavage of the propyl-phenyl group would yield the stable benzoyl cation at m/z 105. Cleavage of the benzoyl group would yield a fragment at m/z 119. A McLafferty-type rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage, is also possible and would result in a fragment at m/z 120.[8] The NIST mass spectrum for this compound confirms these key fragments.[4]

Electron Ionization (EI) Mass Spectrometry Data

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₆H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₈H₈O]⁺˙ | McLafferty Rearrangement |

| 105 | [C₇H₅O]⁺ | α-Cleavage (loss of -C₄H₉Ph radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from alkyl chain) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from benzoyl group) |

Data sourced from the NIST Chemistry WebBook.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a sample before they enter the mass spectrometer for detection.

Caption: General workflow for GC-MS analysis of an organic compound.

Trustworthiness: The choice of a 70 eV ionization energy is a long-standing convention in EI-MS that provides reproducible fragmentation patterns, allowing for comparison with extensive spectral libraries like the NIST database.[4] The use of a non-polar column like an HP-5MS is appropriate for this analyte, ensuring good chromatographic separation based on boiling point and minimizing interactions that could degrade the sample.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 4'-phenylbutyrophenone. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the aryl ketone, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways that align with the proposed structure. The protocols detailed herein represent robust and reliable methods for acquiring high-fidelity spectroscopic data, ensuring the scientific integrity of research and development activities involving this compound.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1,4-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylbutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Takei, H., et al. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 68(1), 13-20. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (2013). Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Unimolecular dissociation of protonated trans-1,4-diphenyl-2-butene-1,4-dione in the gas phase: rearrangement versus simple cleavage. (2006). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. PubChemLite - 1,4-diphenyl-1-butanone (C16H16O) [pubchemlite.lcsb.uni.lu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1,4-Diphenyl-1-butanone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemistry.tcd.ie [chemistry.tcd.ie]

- 8. 1,4-Butanedione, 1,4-diphenyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-Butyrylbiphenyl: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyrylbiphenyl, also known as 4'-Phenylbutyrophenone, is a chemical compound with the molecular formula C16H16O. Its structure, featuring a biphenyl group and a butyryl chain, makes it a subject of interest in various fields of chemical research and development, including as a building block in the synthesis of more complex molecules. An understanding of its fundamental physical properties, such as melting point and solubility, is critical for its application in synthesis, purification, and formulation. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and experimental methodologies.

I. Melting Point of 4-Butyrylbiphenyl

The melting point of a crystalline solid is a crucial physical property that provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C. Impurities tend to depress and broaden the melting point range.

Reported Melting Point

Based on available data, the melting point of 4-Butyrylbiphenyl is reported to be in the range of 93.0 to 96.0 °C [1][2]. One source specifies a melting point of 95 °C [1][2].

| Property | Reported Value | Source(s) |

| Melting Point | 93.0 - 96.0 °C | Tokyo Chemical Industry Co., Ltd.[1][2] |

| Melting Point | 95 °C | Tokyo Chemical Industry Co., Ltd.[1][2] |

Experimental Determination of Melting Point

The melting point of 4-Butyrylbiphenyl can be experimentally verified using a capillary melting point apparatus. The following protocol outlines the standard procedure.[3][4]

Objective: To accurately determine the melting point range of a solid sample of 4-Butyrylbiphenyl.

Materials:

-

4-Butyrylbiphenyl sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation:

-

Ensure the 4-Butyrylbiphenyl sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3]

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5]

-

Allow the apparatus to cool.

-

For a precise measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]

-

Record the temperature at which the first liquid droplet is observed (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Analysis:

-

The recorded temperature range is the melting point of the sample.

-

A narrow range (e.g., 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Workflow for Melting Point Determination

Caption: A logical workflow for the experimental determination of a compound's melting point.

II. Solubility of 4-Butyrylbiphenyl

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent, as well as on temperature and pressure. The general principle of "like dissolves like" is a useful qualitative guide, suggesting that polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[6]

Qualitative Solubility Profile

Specific quantitative solubility data for 4-Butyrylbiphenyl in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a large, nonpolar biphenyl group and a moderately polar ketone functional group—a qualitative solubility profile can be predicted and experimentally verified. It is expected to be soluble in many common organic solvents and insoluble in water.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 4-Butyrylbiphenyl involves testing its solubility in a range of solvents with varying polarities. The following protocol describes a qualitative and semi-quantitative method.[6][7][8]

Objective: To determine the qualitative solubility of 4-Butyrylbiphenyl in a selection of common organic solvents.

Materials:

-

4-Butyrylbiphenyl

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

Protocol:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Add a small, measured amount of 4-Butyrylbiphenyl (e.g., 25 mg) to each test tube.[7]

-

-

Solubility Testing:

-

To the first test tube, add a small volume of the first solvent (e.g., 0.5 mL) in portions.[7][8]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[6][7]

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent under these conditions.

-

If the solid does not dissolve, add another portion of the solvent (e.g., up to a total of 3 mL) and repeat the agitation and observation process.

-

If the solid remains undissolved after the addition of the maximum volume of solvent, the compound is considered insoluble or sparingly soluble in that solvent.

-

Repeat this procedure for each of the selected solvents.

-

-

Data Recording:

-

Record the observations for each solvent, noting whether 4-Butyrylbiphenyl was soluble, sparingly soluble, or insoluble.

-

Workflow for Solubility Determination

Caption: A systematic workflow for the qualitative determination of a compound's solubility in various solvents.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Melting Point. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Melting point determination. (n.d.).

- Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

- Experiment 1 - Melting Points. (n.d.).

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- 4-Butyrylbiphenyl. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 4-Butyrylbiphenyl. (n.d.). TCI AMERICA.

- 4-Butyrylbiphenyl. (n.d.). Tokyo Chemical Industry UK Ltd.

Sources

- 1. 4-Butyrylbiphenyl | 13211-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-Butyrylbiphenyl | 13211-01-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. ursinus.edu [ursinus.edu]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 1-(2-Fluorophenyl)-4-(4-Chlorophenyl)-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

A Note on Chemical Identification: The CAS number provided in the initial query, 13211-01-3, corresponds to the chemical entity 1-[1,1'-Biphenyl]-4-yl-1-butanone, also known as 4-Butyrylbiphenyl. This guide, however, will focus on the specified topic of 1-(2-Fluorophenyl)-4-(4-Chlorophenyl)-1H-imidazole , a distinct imidazole-based heterocyclic compound. This decision is based on the detailed requirements for a technical guide aimed at a scientific audience, suggesting a greater interest in the pharmacologically relevant imidazole scaffold.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole, a halogenated diaryl-substituted imidazole. The strategic incorporation of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a person of interest for drug discovery and development professionals. We will delve into its chemical characteristics, plausible synthetic routes, potential mechanisms of action, and essential safety protocols.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₅H₁₀ClFN₂ |

| Molecular Weight | 272.71 g/mol |

| Appearance | Likely a white to off-white or light yellow solid.[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[4] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| UV-Vis (λmax) | The imidazole ring typically exhibits absorbance around 207 nm.[5] |

| pKa | The imidazole ring is amphoteric, acting as both a weak acid and a weak base.[5][6] |

Synthesis and Characterization

A common and versatile method for the synthesis of substituted imidazoles is the condensation reaction between an α-haloketone and an amidine or aldehyde/amine mixture in the presence of a suitable catalyst.[7][8]

Proposed Synthetic Pathway

A plausible synthetic route for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole involves a multi-step process, likely commencing with commercially available starting materials. A common approach is the Debus-Radziszewski imidazole synthesis or a variation thereof.

Caption: Proposed synthetic pathway for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)ethan-1-one in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: To this solution, add equimolar amounts of 2-fluoroaniline, an aldehyde (e.g., paraformaldehyde), and a source of ammonia (e.g., ammonium acetate).

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding cold water.

-

Purification: Filter the crude product, wash with water, and neutralize with a mild base if necessary. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[9][10]

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons and carbons, as well as the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C-H, C=C, C-N, C-F, and C-Cl bonds.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Potential Therapeutic Applications and Mechanism of Action

Substituted imidazoles are known to exhibit a wide range of biological activities. The presence of fluorophenyl and chlorophenyl moieties in the target molecule suggests several potential therapeutic applications.

-

Anti-inflammatory Activity: Many imidazole derivatives are potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][3][9]

-

Antimicrobial and Antifungal Activity: The imidazole core is found in many antifungal drugs (e.g., clotrimazole, miconazole).[11] Halogenated derivatives often show enhanced antimicrobial properties.[11][12]

-

Anticancer Activity: Recent studies have shown that certain substituted imidazoles exhibit cytotoxicity against various cancer cell lines.[13]

-

Kinase Inhibition: Diaryl-substituted imidazoles have been investigated as inhibitors of various protein kinases, such as p38 MAPK, which are involved in inflammatory and cancer signaling pathways.[14]

-

GABA-A Receptor Modulation: Some fluorophenyl-substituted imidazoles have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential applications in neurological disorders.[15]

Hypothesized Signaling Pathway Involvement

Given the potential for kinase inhibition, 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole could potentially modulate the p38 MAPK signaling pathway.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole is not available, general safety precautions for halogenated aromatic and heterocyclic compounds should be followed. The imidazole class itself can have corrosive properties.[16]

| Aspect | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[17] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17] |

| First Aid | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Flush with copious amounts of water for at least 15 minutes.[17] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[17] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Disclaimer: The toxicological properties of this specific compound have not been fully investigated. All handling and experimental procedures should be conducted with caution by trained personnel.

Conclusion

1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies in heterocyclic chemistry. The presence of fluoro- and chloro-phenyl substituents suggests a rich potential for biological activity, particularly in the areas of inflammation, infectious diseases, and oncology. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

-

Organic Syntheses Procedure. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(3), 320-325.

-

National Center for Biotechnology Information. Facile Synthesis of Optically Active Imidazole Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of imidazoles from amidines. Available from: [Link]

-

ResearchGate. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: Synthesis and trypanocidal activity studies. Available from: [Link]

-

American Chemical Society. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Available from: [Link]

- Unknown Source.

-

ScienceLab.com. Material Safety Data Sheet - Clotrimazole. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Alpha-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol. Available from: [Link]

- Unknown Source.

-

International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[18][19]imidazo[1,2-d][7][8][18]triazine Derivatives. Available from: [Link]

-

ResearchGate. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available from: [Link]

-

SciSpace. Imidazole: Having Versatile Biological Activities. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

IJPPR. A Review on “Imidazole and Various Biological Activities”. Available from: [Link]

-

IJPPR. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Available from: [Link]

-

ResearchGate. (PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

National Center for Biotechnology Information. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. CAS 4278-08-4: 2-(4-Fluoro-Phenyl)-1H-Imidazole [cymitquimica.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

mechanism of 4-Butyrylbiphenyl formation in organic reactions

An In-Depth Technical Guide to the Formation of 4-Butyrylbiphenyl: Mechanisms, Protocols, and Synthetic Strategies

Abstract

4-Butyrylbiphenyl, also known as 4-phenylbutyrophenone, is a key chemical intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a biphenyl core with a butyryl group, makes it a valuable building block. This technical guide provides an in-depth exploration of the primary synthetic routes for its formation, designed for researchers, chemists, and professionals in drug development. We will dissect the core mechanisms of the two most prevalent synthetic strategies: the classical Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions. This guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and provides a comparative analysis to guide synthetic strategy.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering rigidity and unique electronic properties.[1] The addition of an acyl chain, such as a butyryl group, introduces a reactive handle for further molecular elaboration, making ketones like 4-Butyrylbiphenyl highly sought-after precursors. Understanding the nuances of its synthesis is critical for optimizing yield, purity, and scalability. This guide moves beyond simple reaction schemes to provide a senior application scientist's perspective on why certain conditions are chosen, how to troubleshoot common issues, and which pathway is best suited for a given research or development goal.

Chapter 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation, discovered in 1877, remains one of the most fundamental and direct methods for forming carbon-carbon bonds on aromatic rings.[2][3] It is a powerful tool for the synthesis of aromatic ketones like 4-Butyrylbiphenyl.[1]

Core Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via electrophilic aromatic substitution (EAS). The core principle involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring.[4][5]

-

Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acylating agent, butyryl chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3]

-

Nucleophilic Attack: The π-system of the biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Rearomatization: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new butyryl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 4-Butyrylbiphenyl product.

Caption: Mechanism of Friedel-Crafts Acylation for 4-Butyrylbiphenyl formation.

Causality of Regioselectivity

The acylation of biphenyl predominantly yields the para-substituted product, 4-Butyrylbiphenyl. This high regioselectivity is governed by two key factors:

-

Electronic Effects: The phenyl group is an ortho-, para-directing activator. It donates electron density to the reacting ring, stabilizing the carbocation intermediates formed during ortho and para attack more effectively than meta attack.[2][6]

-

Steric Hindrance: Although electronically viable, substitution at the ortho-position is significantly hindered by the steric bulk of the adjacent phenyl ring. The butyryl group is large, and its approach to the ortho position is sterically unfavorable. Consequently, the reaction overwhelmingly favors the more accessible para-position.[6]

Key Reaction Parameters and Field Insights

The success of a Friedel-Crafts acylation hinges on careful control of reaction parameters.

| Parameter | Choice & Rationale | Potential Issues |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is the most potent and common catalyst. Ferric chloride (FeCl₃) is a milder alternative.[6] A stoichiometric amount (at least 1.1 equivalents) is required because the catalyst complexes with the ketone product, rendering it inactive.[4][6] | AlCl₃ is highly hygroscopic; moisture will deactivate it. The product-catalyst complex requires an aqueous workup to break. |

| Acylating Agent | Butyryl chloride is typically used. Butyric anhydride can also be employed, often with a different stoichiometry of catalyst. | Butyryl chloride is corrosive and moisture-sensitive. |

| Solvent | Non-polar, inert solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are preferred as they dissolve reactants and the intermediate complex well.[6][7] Carbon disulfide (CS₂) is a classic solvent but is highly flammable and toxic. | Solvents must be completely anhydrous. The polarity can influence electrophile reactivity and overall rate.[6] |

| Temperature | Reactions are often started at low temperatures (e.g., 0 °C) during reagent addition to control the initial exothermic reaction, then warmed to room temperature or refluxed to drive the reaction to completion.[8] | High temperatures can sometimes lead to side reactions or rearrangement, although this is less common for acylation than alkylation. |

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative lab-scale synthesis of 4-Butyrylbiphenyl.

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add biphenyl (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the resulting solution to 0 °C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to the stirred solution. Note: This addition can be exothermic.

-

Acylating Agent Addition: Add butyryl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice. This will hydrolyze the aluminum chloride complexes. Caution: This is a highly exothermic and gas-evolving step.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chapter 2: Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high functional group tolerance, milder conditions, and predictable selectivity. The Suzuki-Miyaura coupling is a premier method for constructing biaryl systems.[9][10]

The Suzuki-Miyaura Coupling Pathway

The synthesis of 4-Butyrylbiphenyl via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[10] The catalytic cycle is a well-understood sequence of three main steps.

-

Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with the organohalide (e.g., 4-bromobutyrophenone), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10]

-

Transmetalation: A base activates the organoboron compound (e.g., phenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group (phenyl) to the Pd(II) complex, displacing the halide.[11]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product (4-Butyrylbiphenyl) and regenerating the active Pd(0) catalyst.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Variations & Key Parameters

Two primary disconnections are logical for synthesizing 4-Butyrylbiphenyl:

-

Route A: Coupling of 4-bromobutyrophenone with phenylboronic acid .

-

Route B: Coupling of (4-butyrylphenyl)boronic acid with a halobenzene (e.g., bromobenzene).

Route A is often more practical as 4-bromobutyrophenone and phenylboronic acid are common starting materials.

| Parameter | Choice & Rationale | Field Insight |

| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) or Pd(PPh₃)₄ are common homogeneous catalysts.[10] Pd/C is a heterogeneous option that is easily removed by filtration.[10] Catalyst loading is typically low (1-5 mol%). | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps. |

| Base | An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid for transmetalation.[10] | The base must be strong enough to form the boronate but not so strong as to cause side reactions with the ketone functionality. |

| Solvent System | Often a biphasic mixture , such as toluene/water or dioxane/water .[10] This facilitates the dissolution of both the organic-soluble reagents and the inorganic base. | Degassing the solvent (e.g., by bubbling with argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis via Route A.

-

Setup: To a round-bottom flask, add 4-bromobutyrophenone (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.). Add a magnetic stir bar.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., triphenylphosphine, 4 mol%).

-

Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Chapter 3: Comparative Analysis and Troubleshooting

| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |

| Starting Materials | Simple and inexpensive (biphenyl, butyryl chloride). | More complex/expensive (organohalides, boronic acids). |

| Regioselectivity | Good for unsubstituted biphenyl (para-directing), but difficult to control with substituted biphenyls. | Excellent and unambiguous. The C-C bond forms only at the positions of the halogen and boron. |

| Functional Group Tolerance | Poor. The strong Lewis acid is incompatible with many functional groups (e.g., amines, alcohols).[3] | Excellent. Tolerates a wide range of functional groups on both coupling partners.[10] |

| Catalyst | Stoichiometric, corrosive, and moisture-sensitive Lewis acid (AlCl₃).[6] | Catalytic amount of a precious metal (Palladium). |

| Environmental/Safety | Generates significant acidic waste; quenching is highly exothermic. | Palladium can be a toxic heavy metal, but catalyst loadings are very low. Boronic acids are generally low toxicity. |

| Key Advantage | Atom-economical and direct C-H functionalization. | High precision, reliability, and broad substrate scope. |

Troubleshooting Common Issues

-

Low Yield in Friedel-Crafts: The most common cause is an inactive catalyst.[6] Use freshly opened, anhydrous AlCl₃ and handle it in a dry environment. Ensure at least a 1:1 molar ratio of catalyst to the limiting reagent.[6]

-

Formation of Di-acylated Product: While mono-acylation is favored, using a large excess of the acylating agent and Lewis acid can lead to di-acylation at the 4 and 4' positions.[6] To avoid this, use a stoichiometry close to 1:1:1 (Biphenyl:Acylating Agent:Catalyst).

-

Failed Suzuki Coupling: The primary culprit is often catalyst deactivation by oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Check the quality and purity of the boronic acid.

Conclusion

The formation of 4-Butyrylbiphenyl can be approached through robust classical chemistry or precise modern catalysis. The Friedel-Crafts acylation offers a direct, atom-economical route from basic feedstocks, making it suitable for large-scale synthesis where functional group compatibility is not a concern. Conversely, the Suzuki-Miyaura coupling provides unparalleled precision and functional group tolerance, establishing it as the method of choice for complex molecule synthesis in research and drug development, where predictable and clean bond formation is paramount. The choice of method is a strategic decision guided by factors of cost, scale, substrate complexity, and desired purity.

References

- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. BenchChem Technical Support.

- Min, E., & Rhee, H. (Year). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.

- Al-Masoudi, N. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- Hammerich, O., & Abbas, H. S. (2012).

- Various Authors. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

- Various Authors. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.).

- Chegg. (2020).

- Askin, D. (2018). EAS Reactions (3)

- Antemir, A. (2010).

- BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. BenchChem Technical Support.

- BenchChem. (2025). Palladium-Catalyzed Synthesis of Bio-relevant Scaffolds from 4-Iodo-3,5-dimethylphenyl acetate.

- Various Authors. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alexandonian.com [alexandonian.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. Solved Experiment II - Friedel-Crafts Acylation of Biphenyl | Chegg.com [chegg.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Photochemical Properties of 4'-Phenylbutyrophenone

This guide provides a comprehensive technical overview of the photochemical properties of 4'-Phenylbutyrophenone, a molecule of significant interest in the study of organic photochemical reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, quantitative data, and experimental protocols that define the photo-reactivity of this archetypal aromatic ketone.

Introduction: The Photochemical Landscape of Aromatic Ketones

Aryl alkyl ketones are a cornerstone of organic photochemistry. Upon absorption of ultraviolet radiation, these molecules are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The ensuing chemistry is largely dictated by the reactivity of this triplet species. 4'-Phenylbutyrophenone (also known as 1,4-diphenylbutan-1-one) serves as a classic model for understanding a specific and highly important class of photochemical transformations: the Norrish Type II reaction.[1][2] This intramolecular reaction pathway has profound implications in polymer chemistry, atmospheric chemistry, and synthetic organic chemistry.[1][3]

The Dominant Photoreaction: The Norrish Type II Pathway

For 4'-Phenylbutyrophenone, the Norrish Type II reaction is the predominant photochemical pathway.[1][2][4] This process is characterized by the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen.[1]

Mechanism of the Norrish Type II Reaction

The reaction proceeds through several key steps:

-

Photoexcitation and Intersystem Crossing: The process begins with the absorption of a photon by the carbonyl group, leading to an n-π* excited singlet state (S₁). This is followed by efficient intersystem crossing to the corresponding triplet state (T₁).[5]

-

Intramolecular γ-Hydrogen Abstraction: The triplet state carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain, forming a 1,4-biradical intermediate.[1][5]

-

Biradical Fate: This 1,4-biradical is a pivotal intermediate and can undergo two competing reactions:

The following diagram illustrates the Norrish Type II reaction pathway for 4'-Phenylbutyrophenone.

Caption: The Norrish Type II reaction mechanism of 4'-Phenylbutyrophenone.

Norrish Type I Reaction

While the Norrish Type II pathway is dominant for ketones with accessible γ-hydrogens, the Norrish Type I reaction, which involves α-cleavage of the carbonyl group to form two radical fragments, is another possible photochemical process.[1] For 4'-Phenylbutyrophenone, the Type II reaction is generally favored due to the presence of the γ-hydrogens. The relative efficiency of Type I versus Type II reactions can be influenced by factors such as the stability of the resulting radicals and the solvent environment.[1]

Photophysical Properties

The photochemical behavior of 4'-Phenylbutyrophenone is intrinsically linked to its photophysical properties. These properties govern the absorption of light and the lifetime and nature of the excited states.

| Property | Value/Description | Source |

| Molar Absorptivity (ε) | High, characteristic of aromatic ketones. | [8] |

| Excited State | The reactive state is the n,π* triplet state. | [5] |

| Triplet State Lifetime (τ) | In the microsecond range in solution. | [9][10] |

| Fluorescence Quantum Yield (Φf) | Generally low due to efficient intersystem crossing. | [11][12] |

| Intersystem Crossing Quantum Yield (Φisc) | High, approaching unity for many aryl alkyl ketones. | [5] |

| Norrish Type II Quantum Yield (ΦII) | Varies with solvent and temperature. | [7] |

Note: Specific quantitative values for quantum yields and lifetimes can be highly dependent on the experimental conditions (e.g., solvent, temperature, presence of quenchers).

Experimental Protocols

The investigation of the photochemical properties of 4'-Phenylbutyrophenone relies on a suite of specialized experimental techniques.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for directly observing the transient species involved in the photoreaction, such as the triplet excited state and the 1,4-biradical.[13][14]

Experimental Workflow:

-

Sample Preparation: A dilute solution of 4'-Phenylbutyrophenone in a suitable solvent (e.g., acetonitrile, benzene) is prepared in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.[15]

-

Laser Flash Photolysis (LFP): The sample is excited with a short pulse of UV light from a laser (e.g., a Nd:YAG laser at 355 nm).[16]

-

Probing and Detection: A second, broad-spectrum light source (the probe beam) is passed through the sample at a right angle to the excitation laser. The change in absorbance of the probe light is measured as a function of time and wavelength using a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera).[17][18]

-

Data Analysis: The resulting transient absorption spectra provide information on the absorption characteristics and lifetimes of the transient species. The decay kinetics of the transient signals are analyzed to determine rate constants for processes such as triplet decay and biradical reactions.[13]

Caption: A simplified workflow for a laser flash photolysis experiment.

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.

Protocol for Norrish Type II Quantum Yield:

-

Actinometry: A chemical actinometer (a compound with a known photochemical quantum yield, such as potassium ferrioxalate) is used to determine the photon flux of the light source.

-

Irradiation: A solution of 4'-Phenylbutyrophenone of known concentration is irradiated for a specific time. An internal standard may be added for accurate quantification.

-

Product Analysis: The concentration of the photoproducts (acetophenone and styrene) and the remaining 4'-Phenylbutyrophenone is determined using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The quantum yield is calculated using the following equation:

Φ = (moles of product formed) / (moles of photons absorbed)

Factors Influencing Photoreactivity

The photochemical behavior of 4'-Phenylbutyrophenone is sensitive to several environmental and structural factors.

-

Solvent: The polarity and viscosity of the solvent can influence the lifetime of the 1,4-biradical and the ratio of cleavage to cyclization products.

-

Temperature: Temperature can affect the rates of the various reaction steps, including intersystem crossing and hydrogen abstraction.[10]

-

Quenchers: The presence of triplet quenchers, such as oxygen or certain dienes, can deactivate the excited triplet state of 4'-Phenylbutyrophenone, thereby inhibiting the Norrish Type II reaction.

Summary and Outlook

4'-Phenylbutyrophenone remains a cornerstone molecule for the study of fundamental photochemical principles. Its well-defined Norrish Type II reactivity provides a robust platform for investigating reaction mechanisms, transient intermediates, and the influence of environmental factors on photochemical outcomes. The insights gained from studying this and related ketones continue to inform the development of new synthetic methodologies, photostabilizers for materials, and models for atmospheric photochemistry.

References

-

Chem-Station Int. Ed. (2017-06-01). Norrish Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Time trend of the transient absorption spectrum obtained upon LFP (355...). Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of quantum yield (Φf) and b emission life-time (τf/ns) of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Transient absorption spectra obtained during laser flash photolysis at.... Retrieved from [Link]

-

YouTube. (2024-04-27). Norrish type-2 reaction: Basic concept, Mechanism and Examples. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Norrish' type I and II reactions and their role in the building of photochemical science. Retrieved from [Link]

-

PPTX. (n.d.). Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. Retrieved from [Link]

-

ACS Publications. (2023-02-03). Generating long-lived triplet excited states in narrow bandgap conjugated polymers. Retrieved from [Link]

-

Scribd. (n.d.). Norrish Type II Reaction 2010 | PDF | Photochemistry | Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Reaction scheme of the Norrish Type II reaction for.... Retrieved from [Link]

-

ChemRxiv. (n.d.). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). Excited State Spectra and Dynamics of Phenyl-Substituted Butadienes. Retrieved from [Link]

-

ResearchGate. (n.d.). Transient absorption spectra, monitored after different time intervals.... Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The photochemistry of 4-phenylbut-1-ene. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical behaviour of 4 | Download Table. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Phenylbutyrophenone | C16H16O | CID 79413. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Hydroxy-4-phenylbutyrophenone | C16H16O2 | CID 344857. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorescence Quantum Yield Measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption (bold lines) and normalized to the fluorescence quantum.... Retrieved from [Link]

-

ChemRxiv. (n.d.). Long Excited-State Lifetimes in Three-Coordinate Copper(I) Complexes via Triplet–Triplet Energy Transfer to Pyrene-Decorated I. Retrieved from [Link]

-

IRIS-AperTO. (n.d.). Ultra-fast spin-mixing in a diketopyrrolopyrrole monomer/fullerene blend charge transfer state. Retrieved from [Link]

-

PubMed. (2024-07-17). Long Excited-State Lifetimes in Three-Coordinate Copper(I) Complexes via Triplet-Triplet Energy Transfer to Pyrene-Decorated Isocyanides. Retrieved from [Link]

-

ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

Sources

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]